(2-Chloropyridin-3-yl)methanamine hydrochloride
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Overview
Description
(2-Chloropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Scientific Research Applications
(2-Chloropyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-3-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 2-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Chloropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- 2-Chloro-3-hydroxypyridine
- 2-Chloro-3-iodopyridine
Comparison: (2-Chloropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial applications .
Properties
IUPAC Name |
(2-chloropyridin-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-6-5(4-8)2-1-3-9-6;/h1-3H,4,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJJZTFDGPUUCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432754-64-7 |
Source
|
Record name | 3-Pyridinemethanamine, 2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432754-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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